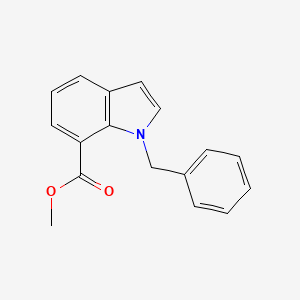![molecular formula C84H75B B14243212 tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane CAS No. 492446-97-6](/img/structure/B14243212.png)
tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane is a complex organoboron compound known for its unique structural properties and potential applications in various fields of chemistry and materials science. This compound features a boron atom coordinated to three bulky aryl groups, which provide steric protection and influence its reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane typically involves the reaction of boron trihalides with the corresponding aryl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
BCl3+3ArLi→B(Ar)3+3LiCl
where Ar represents the aryl group 4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl. The reaction is usually performed in anhydrous solvents such as tetrahydrofuran (THF) at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and safety. Continuous flow reactors and automated systems can be employed to handle large volumes of reagents and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can yield borohydrides or other reduced boron species.
Substitution: The aryl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Functionalized aryl boranes.
Wissenschaftliche Forschungsanwendungen
Tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including hydroboration and polymerization reactions.
Materials Science: The compound is employed in the synthesis of advanced materials, such as boron-containing polymers and nanomaterials.
Medicinal Chemistry: It serves as a building block for the development of boron-based drugs and therapeutic agents.
Biological Studies: The compound is used in the study of boron-neutron capture therapy (BNCT) for cancer treatment.
Wirkmechanismus
The mechanism of action of tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane involves its ability to coordinate with various substrates and facilitate chemical transformations. The bulky aryl groups provide steric protection, allowing the boron center to interact selectively with specific molecular targets. This selectivity is crucial in catalytic processes and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(3,5-dimethylphenyl)phosphine
- Tris(3,4,5-trifluorophenyl)borane
- Tris(2,4,6-trimethylphenyl)borane
Uniqueness
Tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane is unique due to its large and bulky aryl groups, which provide enhanced steric protection and influence its reactivity. This makes it particularly useful in applications requiring high selectivity and stability, such as catalysis and materials science.
Eigenschaften
CAS-Nummer |
492446-97-6 |
|---|---|
Molekularformel |
C84H75B |
Molekulargewicht |
1095.3 g/mol |
IUPAC-Name |
tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane |
InChI |
InChI=1S/C84H75B/c1-52-58(7)82(59(8)53(2)79(52)76-46-70(64-31-19-13-20-32-64)43-71(47-76)65-33-21-14-22-34-65)85(83-60(9)54(3)80(55(4)61(83)10)77-48-72(66-35-23-15-24-36-66)44-73(49-77)67-37-25-16-26-38-67)84-62(11)56(5)81(57(6)63(84)12)78-50-74(68-39-27-17-28-40-68)45-75(51-78)69-41-29-18-30-42-69/h13-51H,1-12H3 |
InChI-Schlüssel |
PUFNKQFNAYUPHS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C(=C1C)C)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C)C)(C5=C(C(=C(C(=C5C)C)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8)C)C)C9=C(C(=C(C(=C9C)C)C1=CC(=CC(=C1)C1=CC=CC=C1)C1=CC=CC=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy-](/img/structure/B14243133.png)
![4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid](/img/structure/B14243143.png)
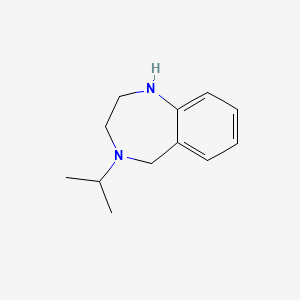
![Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide](/img/structure/B14243157.png)
![Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14243170.png)
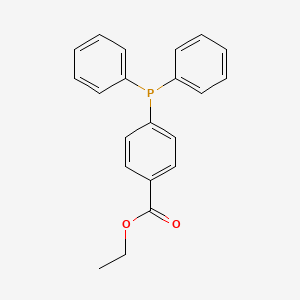
![N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14243177.png)
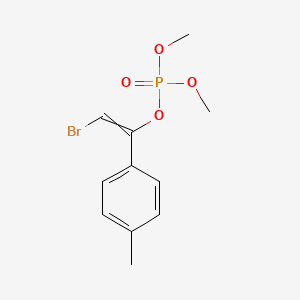
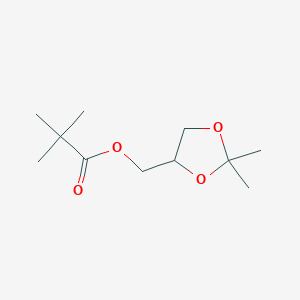

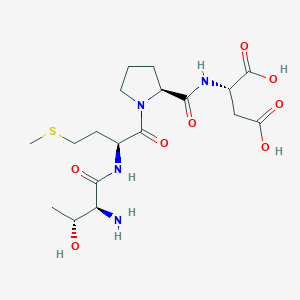
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14243194.png)

